Cas no 612-98-6 (N-benzyl-N-nitrosoaniline)
N-benzyl-N-nitrosoaniline Chemical and Physical Properties
Names and Identifiers
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- n-nitroso-n-phenyl-benzylamine
- N-benzyl-N-phenylnitrous amide
- Nitrosobenzylphenylamine
- Benzylamine, N-nitroso-N-phenyl-
- Benzylphenylnitrosamine
- N-Benzyl-N-nitrosoaniline
- N-Nitrosophenylbenzylamine
- N-benzyl-N-nitrosoaniline
-
- MDL: MFCD01603642
Computed Properties
- Exact Mass: 212.09506
Experimental Properties
- Density: 1.1128 (rough estimate)
- Boiling Point: 352.09°C (rough estimate)
- Refractive Index: 1.6920 (estimate)
- PSA: 32.67
- LogP: 3.37460
N-benzyl-N-nitrosoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24876609-1g |
N-benzyl-N-nitrosoaniline |
612-98-6 | 95% | 1g |
$1135.0 | 2023-09-15 | |
| Enamine | EN300-24876609-5g |
N-benzyl-N-nitrosoaniline |
612-98-6 | 95% | 5g |
$3295.0 | 2023-09-15 | |
| Enamine | EN300-24876609-10g |
N-benzyl-N-nitrosoaniline |
612-98-6 | 95% | 10g |
$4886.0 | 2023-09-15 | |
| Biosynth | AAA61298-25 mg |
N-Nitroso-N-phenylbenzylamine |
612-98-6 | 25mg |
$135.00 | 2023-01-05 | ||
| Biosynth | AAA61298-50 mg |
N-Nitroso-N-phenylbenzylamine |
612-98-6 | 50mg |
$216.00 | 2023-01-05 | ||
| Biosynth | AAA61298-100 mg |
N-Nitroso-N-phenylbenzylamine |
612-98-6 | 100MG |
$346.00 | 2023-01-05 | ||
| Biosynth | AAA61298-250 mg |
N-Nitroso-N-phenylbenzylamine |
612-98-6 | 250MG |
$647.50 | 2023-01-05 | ||
| Biosynth | AAA61298-500 mg |
N-Nitroso-N-phenylbenzylamine |
612-98-6 | 500MG |
$1,035.00 | 2023-01-05 | ||
| Enamine | EN300-24876609-0.05g |
N-benzyl-N-nitrosoaniline |
612-98-6 | 95% | 0.05g |
$265.0 | 2024-06-19 | |
| Enamine | EN300-24876609-0.1g |
N-benzyl-N-nitrosoaniline |
612-98-6 | 95% | 0.1g |
$394.0 | 2024-06-19 |
N-benzyl-N-nitrosoaniline Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on N-benzyl-N-nitrosoaniline
Comprehensive Overview of N-benzyl-N-nitrosoaniline (CAS No. 612-98-6): Properties, Applications, and Research Insights
N-benzyl-N-nitrosoaniline (CAS No. 612-98-6) is a specialized organic compound that has garnered significant attention in chemical research due to its unique structural and functional properties. This nitroso derivative, characterized by the presence of a benzyl group and a nitroso moiety attached to an aniline backbone, serves as a pivotal intermediate in synthetic organic chemistry. Researchers and industries alike are increasingly exploring its potential in pharmaceutical synthesis, material science, and catalysis, aligning with the growing demand for advanced chemical building blocks.
The compound's molecular structure, C13H12N2O, offers a versatile platform for nitrosation reactions, a topic frequently searched in academic databases and AI-driven research tools. Its stability under controlled conditions makes it suitable for studies on nitroso group transfer, a mechanism critical for designing bioactive molecules. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to minimize environmental impact, addressing queries like "sustainable nitroso compound production" often seen in search engine analytics.
From an industrial perspective, N-benzyl-N-nitrosoaniline is valued for its role in developing azo dyes and photoresponsive materials, catering to the textile and electronics sectors. Its compatibility with polymerization initiators has been explored in peer-reviewed studies, reflecting its relevance in smart material innovation. Notably, the compound's UV-absorption properties are under investigation for potential applications in light-stabilizing additives, a niche yet rapidly evolving field.
Safety and handling protocols for CAS No. 612-98-6 emphasize standard laboratory practices, with no exceptional regulatory restrictions reported. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for its characterization, as highlighted in methodological queries from chemistry forums. The compound's crystallographic data has been documented in crystallography databases, supporting its use in structure-activity relationship (SAR) studies.
Emerging discussions in computational chemistry have utilized N-benzyl-N-nitrosoaniline as a model system for predicting reaction pathways involving nitroso compounds. This aligns with the surge in AI-assisted molecular modeling searches, where users seek "nitroso compound reactivity prediction" or "DFT calculations for aromatic nitroso derivatives." Such interdisciplinary applications underscore its importance in both theoretical and applied chemistry.
In summary, N-benzyl-N-nitrosoaniline (CAS No. 612-98-6) represents a multifaceted compound bridging fundamental research and industrial innovation. Its adaptability to high-throughput screening and compatibility with catalytic systems position it as a valuable asset in modern chemical enterprises. Future research may further unlock its potential in energy storage and bioconjugation technologies, answering the growing market demand for functionalized aromatic compounds.
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